molecular formula C15H21ClN2O B3184065 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1070166-08-3

2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No. B3184065
CAS RN: 1070166-08-3
M. Wt: 280.79 g/mol
InChI Key: UAUSRNCACZHLHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride consists of a spirocyclic ring system containing a diazaspirodecane core. The benzyl group is attached to one of the nitrogen atoms. For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

Antihypertensive Activity

The synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives structurally related to 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, have shown potential antihypertensive properties. These compounds were tested in spontaneous hypertensive rats, revealing specific substitutions at the 4 position that maximized activity, particularly with the 4-ethyl compound. This research suggests that such compounds, including the target molecule, may function as alpha-adrenergic blockers with potential applications in hypertension management (Caroon et al., 1981).

Synthesis Techniques

The synthesis of azaspiro[4.5]decane systems, akin to this compound, has been explored through oxidative cyclization of olefinic precursors. This method offers a pathway to generate various azaspiro[4.5]decane derivatives, potentially expanding the utility of these compounds in medicinal chemistry and other scientific applications (Martin‐Lopez & Bermejo, 1998).

Calcium Channel Antagonism

Research into 2,8-diazaspiro[4.5]decan-1-one derivatives has identified them as potent inhibitors of T-type calcium channels with modest selectivity over L-type channels. This suggests a potential application in the modulation of calcium channel activity, with implications for the treatment of diseases related to calcium channel dysfunction (Fritch & Krajewski, 2010).

CCR4 Antagonism

Studies on 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have shown them to be potent CCR4 antagonists, capable of inducing receptor endocytosis. This finding opens up potential applications in targeting CCR4 for therapeutic purposes, including immunomodulation and treatment of diseases involving the CCR4 receptor (Shukla et al., 2016).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

2-benzyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-14-15(6-9-16-10-7-15)8-11-17(14)12-13-4-2-1-3-5-13;/h1-5,16H,6-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSRNCACZHLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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